molecular formula C15H21N3O4S2 B049235 FTase Inhibitor II

FTase Inhibitor II

Numéro de catalogue: B049235
Poids moléculaire: 371.5 g/mol
Clé InChI: QZVAZQOXHOMYJF-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Farnesyltransferase (FTase) Inhibitor II is a small-molecule inhibitor targeting FTase, a zinc-dependent metalloenzyme critical for post-translational prenylation of proteins such as Ras, which drives oncogenic signaling in multiple cancers . FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of substrate proteins, enabling their membrane localization and activation. Inhibiting FTase disrupts Ras signaling, making it a promising anticancer strategy.

FTase Inhibitor II (exact structure undisclosed in public literature) is a peptidomimetic compound optimized for improved potency and pharmacokinetics. Preclinical studies demonstrate its ability to inhibit FTase activity at low micromolar concentrations, with selective action over geranylgeranyltransferase-I (GGTase-I), a related enzyme that compensates for FTase inhibition in resistant tumors . Its prodrug formulation (e.g., L-744,832) enhances cellular uptake and stability, achieving tumor regression in murine models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups that enhance the inhibitory activity.
  • Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Analyse Des Réactions Chimiques

Types of Reactions: FTase Inhibitor II undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

FTase Inhibitor II has a wide range of applications in scientific research:

Mécanisme D'action

FTase Inhibitor II exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of Ras proteins. This inhibition disrupts the proper localization and function of Ras proteins, leading to the suppression of cell proliferation and survival pathways that are often upregulated in cancer cells. The molecular targets include the Ras protein and other proteins involved in the farnesylation pathway .

Comparaison Avec Des Composés Similaires

FTase inhibitors are categorized into peptidomimetics, non-peptide small molecules, and natural derivatives. Below is a detailed comparison of FTase Inhibitor II with key competitors:

Table 1: Comparative Analysis of FTase Inhibitors

Compound Class IC₅₀ (μM) Selectivity (FTase/GGTase-I) Clinical Stage Key Findings
This compound Peptidomimetic 0.02–0.1* >100-fold Preclinical Tumor regression in H-ras transgenic mice; prodrug L-744,832 shows systemic efficacy .
Lonafarnib Non-peptide 0.01 10–50-fold Phase III Approved for progeria; limited efficacy in KRAS-driven cancers due to GGTase-I compensation .
Tipifarnib Imidazole-based 0.005 20-fold Phase III Failed in solid tumors but shows promise in hematologic malignancies .
N-Benzyl-ACM Anthracycline 0.86 >100-fold Preclinical First anthracycline-based FTase inhibitor; no cross-inhibition of GGTase-I or GGPP synthase .
Manumycin A Natural product 4.15 Non-specific Preclinical Inhibits FTase at μM levels but lacks cellular specificity; targets thioredoxin reductase .
Phenothiazine Hybrids Hybrid scaffold 1–10 Moderate Preclinical p-Chloro/p-bromo substitutions enhance activity; IC₅₀ of 7.14–13.0 μM in HepG2/MCF-7 cells .

*Estimated from structural analogs like L-739,750 .

Key Structural and Functional Differences

Peptidomimetics vs. Non-Peptide Inhibitors this compound and L-739,750 mimic the CAAX tetrapeptide, binding to FTase's zinc center and FPP pocket for competitive inhibition . In contrast, lonafarnib and tipifarnib use non-peptide scaffolds (e.g., imidazole rings) but lack zinc coordination, reducing potency against resistant isoforms . SAR Insight: Shorter carbon chains between phenothiazine and amide groups in hybrid inhibitors reduce activity, while halogen substitutions (Cl/Br) enhance binding .

Resistance Mechanisms

  • This compound and N-Benzyl-ACM avoid cross-inhibition of GGTase-I, critical because GGTase-I compensates for FTase inhibition in KRAS-mutant cancers . Dual FTase/GGTase inhibitors (e.g., FGTI-2734) show toxicity, limiting clinical use .

Natural Derivatives

  • Manumycin A, though potent in vitro (IC₅₀ = 4.15 μM), fails in vivo due to off-target effects, unlike this compound’s prodrug-driven specificity .

Table 2: Pharmacokinetic and Clinical Performance

Compound Bioavailability Tumor Regression (%) Toxicity Profile
This compound High (prodrug) 70–80% (murine) Low systemic
FTI-2148 (Phase III) Moderate 87% (H-Ras models) Hematologic
GGTI-2154 (GGTase-I) Low 54% (breast tumors) High hepatic

Activité Biologique

Farnesyltransferase inhibitors (FTIs), including FTase Inhibitor II (tipifarnib), have garnered significant attention in cancer research due to their ability to inhibit the farnesylation of proteins, particularly Ras, which is crucial for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, clinical findings, and case studies.

FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to specific cysteine residues on target proteins, including Ras. This post-translational modification is essential for the proper localization and function of Ras in cell signaling pathways that regulate cell proliferation and survival. By inhibiting FTase, FTIs prevent the farnesylation of Ras and other substrates, thereby disrupting oncogenic signaling pathways.

Key Mechanisms

  • Inhibition of Ras Activation : FTIs block the farnesylation process, leading to the accumulation of unmodified Ras in the cytosol, which cannot localize to the plasma membrane where it exerts its effects on cell signaling.
  • Impact on Other Proteins : Besides Ras, FTIs affect various other farnesylated proteins such as RhoB and Akt2, which are implicated in tumor progression and survival signaling pathways .

Phase I and II Trials

A series of clinical trials have evaluated the efficacy and safety of tipifarnib in different cancer types:

  • Breast Cancer : A Phase II trial involving 44 patients with stage IIB-IIIC breast cancer combined tipifarnib with doxorubicin-cyclophosphamide. Results showed a 25% pathologic complete response (pCR) rate, with significant reductions in FTase activity (median 91%) and p-STAT3 expression .
  • Head and Neck Squamous Cell Carcinoma (HNSCC) : In a trial focusing on patients with HRAS mutations, tipifarnib was administered at 900 mg twice daily. The objective response rate was reported at 67%, with some patients experiencing durable responses over one year .
  • Combination Therapies : Preclinical studies suggest that combining FTIs with other cytotoxic agents may enhance therapeutic efficacy. For instance, combining tipifarnib with gemcitabine has shown promise in preclinical models .

Safety Profile

Tipifarnib is generally well tolerated, with less than 25% of patients discontinuing treatment due to adverse events. Common treatment-emergent adverse events include myelosuppression (neutropenia, anemia) and gastrointestinal disturbances .

Case Study Summary Table

Study Cancer Type Treatment Regimen Response Rate Notable Findings
Study 1Breast CancerTipifarnib + AC25% pCRDecreased FTase activity by median 91%
Study 2HNSCCTipifarnib67% overall responseDurable responses in some patients
Study 3Non-Hodgkin LymphomaTipifarnib + Other agentsVariableInduces apoptosis via Ras-MAPK pathway

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : FTIs have been shown to induce G1 phase arrest in various tumor cell lines by upregulating p27Kip1 levels and downregulating cyclin-dependent kinases .
  • Apoptosis Induction : Tipifarnib has demonstrated the ability to induce apoptosis in multiple cancer cell lines through inhibition of the Ras-MAPK and JAK-STAT pathways .
  • Potential Beyond Cancer : Research indicates potential applications for FTIs beyond oncology, including treatment for Hutchinson–Gilford progeria syndrome and chronic hepatitis D .

Q & A

Basic Research Questions

Q. What are the primary biochemical assays used to evaluate FTase Inhibitor II activity, and what are their methodological considerations?

  • Answer: Researchers commonly employ radiometric assays using [³H]-farnesylpyrophosphate (FPP) to measure FTase activity, where inhibition is quantified via scintillation counting of labeled protein substrates (e.g., RAS) . Fluorescence-based assays using dansyl-GCVLS peptides are also utilized, offering real-time kinetic data but requiring calibration for quenching artifacts . Methodological considerations include substrate purity, enzyme stability (e.g., rat vs. human FTase), and controls for nonspecific binding. Parallel validation with Western blotting for prenylation status (e.g., lamin B1) is recommended to confirm functional inhibition .

Q. How do researchers select appropriate in vitro models for studying this compound's mechanism of action?

  • Answer: Cell lines with RAS mutations (e.g., H-Ras-driven cancers) are prioritized to assess target engagement, but models with alternative FTase substrates (e.g., RHO-B, RAC) should also be included to account for off-target effects . Primary cell cultures may better reflect physiological conditions but require optimization for transfection efficiency if genetic manipulations (e.g., CRISPR knockouts) are needed. Co-culture systems can evaluate stromal interactions, though serum components may interfere with inhibitor bioavailability .

Q. What statistical validation methods are recommended for determining IC50 values of FTase inhibitors?

  • Answer: Dose-response curves should use ≥3 technical replicates per concentration, with nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Confidence intervals (95%) must be reported, and outlier removal justified via Grubbs' test . For cell-based assays, normalization to vehicle controls and correction for baseline apoptosis (e.g., Annexin V/PI staining) are critical. Bayesian hierarchical models are advised for cross-species comparisons (e.g., rat vs. human FTase) to account for variance in enzyme kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro enzyme inhibition and cellular efficacy of this compound?

  • Answer: Discrepancies often arise due to compensatory geranylgeranylation by GGTase-I, which rescues RAS signaling. To address this, combine this compound with GGTase inhibitors (e.g., GGTI-298) or use siRNA knockdown of GGTase subunits . Proteomic profiling of prenylated proteins (e.g., 2D gel electrophoresis with anti-prenyl antibodies) can identify bypass mechanisms. Additionally, evaluate intracellular drug accumulation via LC-MS to rule out pharmacokinetic limitations .

Q. What structural biology approaches are most effective for elucidating this compound's binding mode?

  • Answer: X-ray crystallography of inhibitor-enzyme complexes (e.g., human FTase co-crystallized with FPP analogs) provides atomic-resolution insights into binding pockets and conformational changes . Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict entropy-driven interactions, validated by mutagenesis of key residues (e.g., β-subunit Trp-102). For flexible inhibitors, NMR-based solution structures inform macrocyclic analog design to enhance rigidity and potency .

Q. What experimental strategies address discrepancies in this compound efficacy across different biological models?

  • Answer: Cross-species variability (e.g., C. elegans vs. mammalian FTase) necessitates comparative enzymology using purified isoforms to quantify catalytic efficiency (kcat/KM) and inhibitor binding kinetics (Ki) . In vivo models (e.g., xenografts) require pharmacodynamic monitoring of tumor vs. normal tissue prenylation. Transcriptomic profiling (RNA-seq) of resistant models can reveal compensatory pathways (e.g., upregulated GGTase-I), guiding combination therapies .

Q. Methodological Resources

  • Data Contradiction Analysis: Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence, with meta-regression to assess study heterogeneity (e.g., assay type, species) .
  • Experimental Design: Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis for sample size determination .

Propriétés

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.